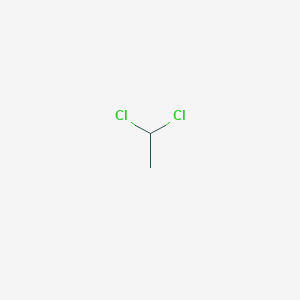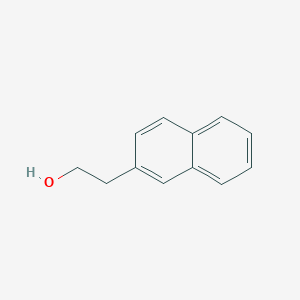
Thiophenol copper(I) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophenol copper(I) salt, also known as Copper(I) thiophenolate, Copper(I) thiophenoxide, or Phenylthiocopper(I), is a compound with the linear formula C6H5SCu . It is used as a reagent for the source of nucleophilic phenyl sulfide for the preparation of lithiumalkyl (phenylthio)cuprates and organophosphinecopper(I) phenylthiolate complexes .
Synthesis Analysis
The synthesis of thiophenol copper(I) salt involves various methods. One of the methods includes the use of CuI-nanoparticles which catalyze a selective synthesis of phenols, anilines, and thiophenols from aryl halides in the absence of both ligands and organic solvents .Molecular Structure Analysis
The molecular structure of thiophenol copper(I) salt is represented by the linear formula C6H5SCu . The molecular weight of this compound is 172.71 .Chemical Reactions Analysis
Thiophenol copper(I) salt is involved in various chemical reactions. For instance, it is used in the copper(I)-catalyzed C–S coupling reaction. Complexes [Cu(SPh)2]−, [Cu(SPh)I]− and K[Cu(SPh)2(Ph)]+ were observed by in situ electrospray ionization mass spectrometry (ESI-MS) analysis of the copper(I)-catalyzed C–S coupling reaction under catalytic reaction conditions .Physical And Chemical Properties Analysis
Thiophenol copper(I) salt is a green-brown powder which gives a yellow-green solution in pyridine . It has a melting point of 280 °C (dec.) (lit.) .Applications De Recherche Scientifique
Preparation of Lithium (Phenylthio)alkyl-cuprates
Thiophenol copper(I) salt is used as a reagent for the simple preparation of lithium (phenylthio)alkyl-cuprates from lithium alkyls . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Conjugate Addition to α,β-Enones
Another significant application of thiophenol copper(I) salt is its use in the conjugate addition to α,β-enones . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Source of Nucleophilic Phenyl Sulfide
Thiophenol copper(I) salt serves as the source of nucleophilic phenyl sulfide . This property is exploited in the preparation of lithium alkyl (phenylthio)cuprates, which are useful intermediates in organic synthesis.
Preparation of Organophosphine Copper(I) Phenylthiolate Complexes
Thiophenol copper(I) salt is also used in the preparation of organophosphine copper(I) phenylthiolate complexes . These complexes have potential applications in catalysis and materials science.
Mécanisme D'action
Target of Action
Thiophenol Copper(I) salt, also known as Copper(I) thiophenolate , is primarily targeted at copper surfaces . The compound forms a Cu-S chemical bond when it interacts with the copper surface .
Mode of Action
The mode of action of Thiophenol Copper(I) salt involves the formation of a Cu-S chemical bond when the compound comes into contact with a copper surface . This interaction results in the compound being adsorbed onto the copper surface .
Biochemical Pathways
Thiophenol Copper(I) salt is used as a source of nucleophilic phenyl sulfide for the preparation of lithium alkyl (phenylthio)cuprates and organophosphine copper(I) phenylthiolate complexes . These complexes are used for conjugate addition to α,β-enones .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its bioavailability.
Result of Action
The result of the action of Thiophenol Copper(I) salt is the effective inhibition of copper corrosion . The compound achieves this by chemisorption, where it is adsorbed onto the copper surface through the formation of a Cu-S chemical bond .
Action Environment
The action of Thiophenol Copper(I) salt can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting copper corrosion may be affected by the presence of other substances on the copper surface. Additionally, the stability of the compound may be influenced by factors such as temperature, as it is known to decompose at 280 °C .
Safety and Hazards
Orientations Futures
Thiophenol copper(I) salt has potential applications in various fields. For instance, it has been used in the preparation of graphene/copper composites with a thiophenol molecular junction for thermal conduction application . It also finds application in the synthesis of 2-aminophenyl sulfide derivatives via ring opening of readily available benzothiazole .
Propriétés
IUPAC Name |
benzenethiolate;copper(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNJYDODNCALKD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5CuS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylthiocopper(I) | |
CAS RN |
1192-40-1 |
Source


|
| Record name | Phenylthiocopper(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








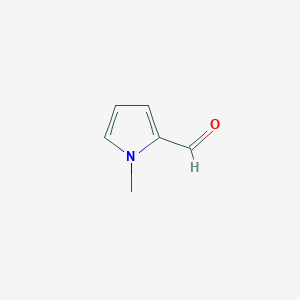
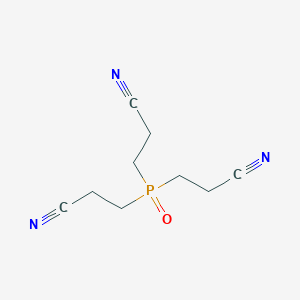

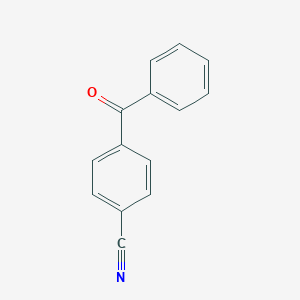
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
